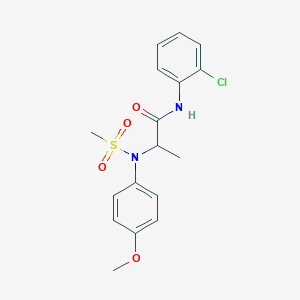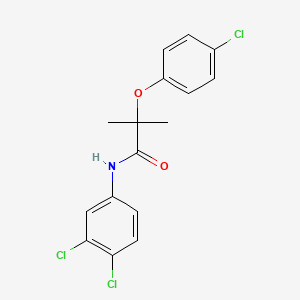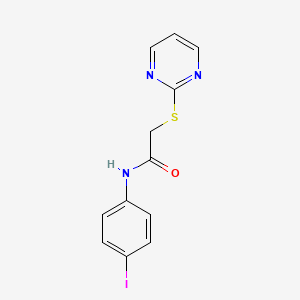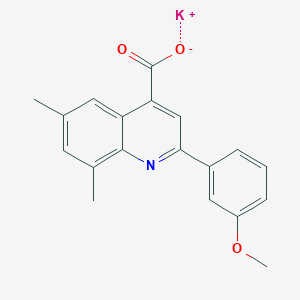![molecular formula C22H19N3O3S B5053929 4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one](/img/structure/B5053929.png)
4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a pyrimidine ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and purity. This can include the use of specific boron reagents tailored for the reaction conditions . Additionally, large-scale production may require the development of efficient purification techniques to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one include other benzoxazine derivatives and pyrimidine-containing compounds. Examples include:
- 4-Methyl-6-phenylpyrimidin-2-amine
- Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical properties and potential applications that may not be present in similar compounds. For example, the presence of both benzoxazine and pyrimidine rings can enhance the compound’s ability to interact with biological molecules and participate in various chemical reactions.
Propiedades
IUPAC Name |
4-ethyl-6-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-25-18-10-16(8-9-20(18)28-12-22(25)27)19(26)13-29-21-11-17(23-14-24-21)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRHEKLBJHRXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5053856.png)

![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)

![N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5053874.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5053878.png)
![4-[4-(2-Fluorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B5053898.png)

![N-[[3-(2-methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B5053904.png)
![5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5053905.png)
![4-(5-{[(5Z)-3-(2,4-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B5053910.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5053931.png)
